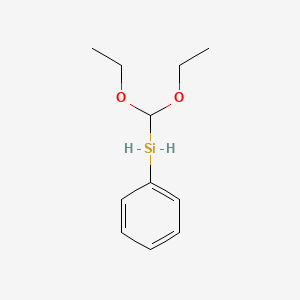
(Diethoxymethyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diethoxymethyl)phenylsilane, also known as methyl-phenyl-diethoxysilane, is an organosilicon compound with the chemical formula C₁₁H₁₈O₂Si. This compound is characterized by the presence of a phenyl group, a methyl group, and two ethoxy groups attached to a silicon atom. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Diethoxymethyl)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with diethyl ether in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to maintain the required reaction conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(Diethoxymethyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often using hydrosilanes as reducing agents.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethylsilane are frequently used.
Substitution: Nucleophiles like halides or alkoxides are employed under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with reduced functional groups.
Substitution: Silanes with different functional groups replacing the ethoxy groups.
Wissenschaftliche Forschungsanwendungen
(Diethoxymethyl)phenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of (Diethoxymethyl)phenylsilane involves its ability to form stable bonds with various substrates. The silicon atom can interact with different functional groups, facilitating the formation of siloxane bonds. This property is particularly useful in applications requiring strong and durable chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxyphenylsilane: Similar structure but with three ethoxy groups.
Trimethoxyphenylsilane: Contains three methoxy groups instead of ethoxy groups.
Dimethoxydiphenylsilane: Features two phenyl groups and two methoxy groups.
Uniqueness
(Diethoxymethyl)phenylsilane is unique due to its specific combination of a phenyl group, a methyl group, and two ethoxy groups. This structure provides a balance of reactivity and stability, making it suitable for a variety of applications that require precise chemical modifications .
Eigenschaften
IUPAC Name |
diethoxymethyl(phenyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2Si/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h5-9,11H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQRNYJJBOGNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)[SiH2]C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
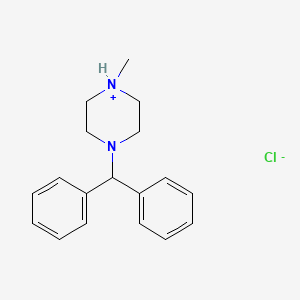
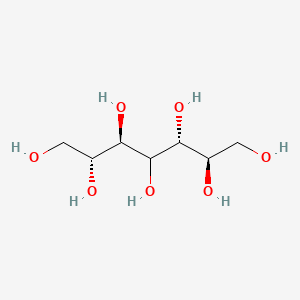

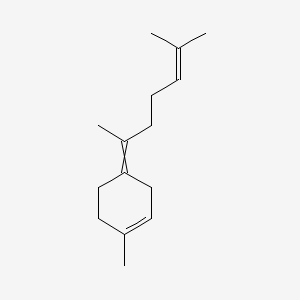
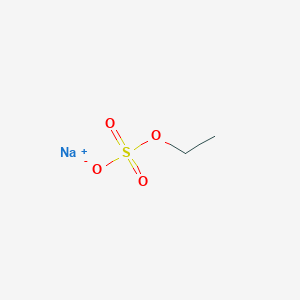
![sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7822191.png)
![sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7822192.png)
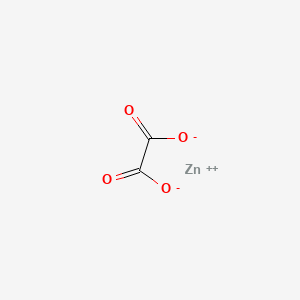
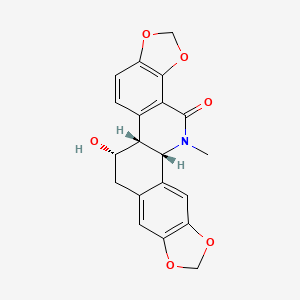
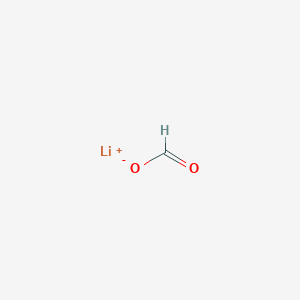
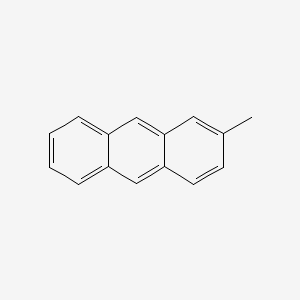
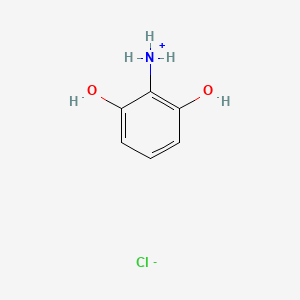
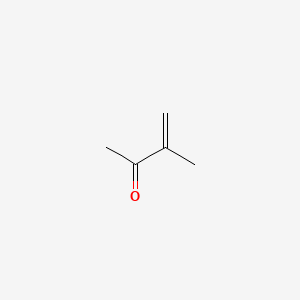
![N,N'-bis[4-(3-methylbutoxy)phenyl]carbamimidothioic acid](/img/structure/B7822256.png)
